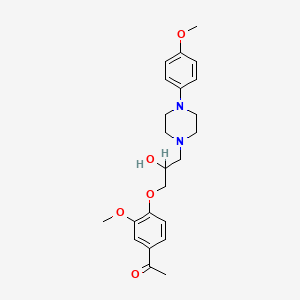

1-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone

Description

This compound, also known as Iloperidone (CAS: 133454-47-4), is a second-generation antipsychotic agent approved for the treatment of schizophrenia. Its structure comprises:

- A 4-(4-methoxyphenyl)piperazine moiety linked via a 2-hydroxy-3-propoxy chain to a 3-methoxy-4-acetylphenyl group . The piperazine ring contributes to dopamine D2 and serotonin 5-HT2A receptor antagonism, while the methoxy and ethanone groups influence pharmacokinetic properties such as solubility and metabolic stability .

Properties

IUPAC Name |

1-[4-[2-hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]-3-methoxyphenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5/c1-17(26)18-4-9-22(23(14-18)29-3)30-16-20(27)15-24-10-12-25(13-11-24)19-5-7-21(28-2)8-6-19/h4-9,14,20,27H,10-13,15-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLCAJDQACFZNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,4-dichlorobutane, under basic conditions.

Substitution with Methoxyphenyl Group: The piperazine ring is then substituted with a 4-methoxyphenyl group through a nucleophilic aromatic substitution reaction.

Introduction of Hydroxypropoxy Group: The hydroxypropoxy group is introduced via an etherification reaction, where the piperazine derivative is reacted with 3-chloro-1,2-propanediol in the presence of a base.

Final Functionalization:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological targets, such as receptors and enzymes.

Medicine: Investigated for its potential as a therapeutic agent for central nervous system disorders, including anxiety and depression.

Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and signaling pathways. This interaction is believed to underlie its potential therapeutic effects in central nervous system disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

- Piperazine substituents : Modifications alter receptor binding.

- Methoxy vs. hydroxyl groups : Affect metabolic pathways and polarity.

- Ethanone vs. other ketones: Influence electronic properties and stability.

Structural and Pharmacological Comparisons

Table 1: Comparison of Iloperidone with Analogs

Detailed Analysis

Piperazine Substituent Modifications

- Iloperidone : The 4-methoxyphenyl group on piperazine enhances serotonin receptor affinity while reducing D2-related extrapyramidal side effects .

- Ethylphenyl Analog (C21H26N2O2) : Substituting methoxy with ethyl increases lipophilicity (logP ~3.2 vs.

- Trifluoromethylphenyl Analog (C22H25F3N2O3) : The electron-withdrawing CF3 group may reduce piperazine basicity (pKa shift), altering receptor binding kinetics.

Methoxy vs. Hydroxy Groups

- Iloperidone Metabolite (2-Hydroxyphenyl) : O-Dealkylation of the 3-methoxy group to hydroxyl increases polarity (clogP decreases by ~0.5), accelerating renal excretion but reducing CNS activity.

- Impurity 7 (Hydroxypropoxy) : Lacks the piperazine moiety entirely, rendering it pharmacologically inactive but structurally relevant for quality control in drug synthesis.

Ethanone Modifications

- Iloperidone: The ethanone group stabilizes the molecule via ketone resonance, contributing to a half-life of ~18–33 hours .

Research Findings and Implications

- Metabolic Pathways : Iloperidone undergoes extensive hepatic metabolism via CYP3A4/2D6, producing hydroxylated and dealkylated metabolites with reduced activity .

- Receptor Selectivity : The 4-methoxyphenylpiperazine in Iloperidone confers higher 5-HT2A/D2 selectivity (~10:1) compared to analogs with bulkier substituents (e.g., ethylphenyl) .

- Synthetic Impurities: Impurities like 1-[4-(3-bromopropoxy)-3-methoxyphenyl]ethanone () highlight the need for stringent process control to avoid off-target effects .

Biological Activity

1-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone, also known as a complex organic compound featuring a piperazine ring and various substituents, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C22H28N2O4

- Molecular Weight : 400.48 g/mol

- IUPAC Name : 1-[4-[2-hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]ethanone

| Property | Value |

|---|---|

| Melting Point | 105 °C |

| Boiling Point | 652.9 ± 55.0 °C (Predicted) |

| Density | 1.209 ± 0.06 g/cm³ (Predicted) |

| pKa | 14.05 ± 0.20 (Predicted) |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperazine Ring : Synthesized through cyclization reactions involving appropriate amine derivatives.

- Introduction of the Methoxy Group : Achieved via methylation reactions using agents like methyl iodide.

- Linking the Phenyl Group : Conducted through nucleophilic substitution reactions.

- Final Assembly : Involves condensation and purification steps such as recrystallization.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. For instance, compounds with similar structures have shown IC90 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis H37Ra, suggesting potential efficacy as anti-tubercular agents .

Cytotoxicity Studies

In vitro cytotoxicity assessments on human embryonic kidney (HEK-293) cells demonstrated that these compounds are generally non-toxic at effective concentrations, indicating a favorable safety profile for further development .

Study on Tuberculosis Treatment

A study focused on synthesizing substituted piperazine derivatives found that certain compounds exhibited potent anti-tubercular activity with minimal cytotoxic effects on human cells. The molecular interactions of these derivatives were analyzed through docking studies, revealing their suitability for further medicinal chemistry development .

The mechanism by which these compounds exert their biological effects is still under investigation; however, preliminary data suggest that they may interfere with bacterial cell wall synthesis or inhibit essential enzymatic pathways in pathogens .

Comparative Analysis with Related Compounds

The presence of the methoxy group in this compound enhances its lipophilicity and may influence its pharmacokinetic properties compared to similar compounds lacking this modification.

Table 2: Comparison with Similar Compounds

| Compound Name | IC90 (μM) | Cytotoxicity on HEK-293 Cells |

|---|---|---|

| This compound | 40.32 | Non-toxic |

| Related Compound A | 25.00 | Toxic |

| Related Compound B | 15.00 | Non-toxic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.